N-(4-chlorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
Description
N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chlorophenyl group, a propan-2-yloxy group, and a pyridin-2-yl group attached to a benzamide core
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21ClN2O2/c1-16(2)27-20-12-8-18(9-13-20)22(26)25(21-5-3-4-14-24-21)15-17-6-10-19(23)11-7-17/h3-14,16H,15H2,1-2H3 |
InChI Key |
LWPODVCASKBHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-(propan-2-yloxy)aniline in the presence of a base to form an intermediate. This intermediate is then reacted with 2-pyridinecarboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of chlorobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-4-(PROPAN-2-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications .
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